molecular formula C22H21N3O3 B12119013 N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide

Cat. No.: B12119013
M. Wt: 375.4 g/mol
InChI Key: HUUGNZZBQUURIV-UHFFFAOYSA-N
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Description

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a furan ring, and an isopropyl-substituted phenyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The furan-2-carboxamide moiety can be introduced through a coupling reaction with furan-2-carboxylic acid or its derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Quinazolinone derivatives are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the furan ring may interact with other cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide can be compared with other quinazolinone derivatives, such as:

  • N-{5-oxo-7-[4-(methyl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide
  • N-{5-oxo-7-[4-(ethyl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}furan-2-carboxamide These compounds share a similar core structure but differ in their substituents, which can affect their chemical reactivity and biological activity. The presence of the isopropyl group in this compound may enhance its lipophilicity and interaction with hydrophobic pockets in target proteins, making it unique among its analogs.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H21N3O3/c1-13(2)14-5-7-15(8-6-14)16-10-18-17(19(26)11-16)12-23-22(24-18)25-21(27)20-4-3-9-28-20/h3-9,12-13,16H,10-11H2,1-2H3,(H,23,24,25,27)

InChI Key

HUUGNZZBQUURIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CO4

Origin of Product

United States

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